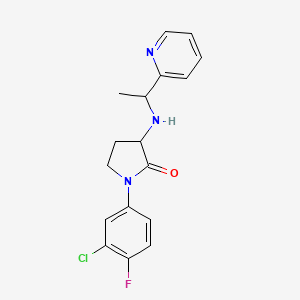
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of the enzymes and prevents their activation, thereby inhibiting their function. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell division, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. The compound has been shown to exhibit potent antiproliferative and proapoptotic effects in various cancer cell lines. It has also been shown to exhibit neuroprotective effects in various models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one in lab experiments include its potent inhibitory activity against various enzymes, its ability to exhibit antiproliferative and proapoptotic effects in various cancer cell lines, and its ability to exhibit neuroprotective effects in various models of neurodegenerative disorders. However, the limitations of using the compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one has significant potential for further research and development. Some future directions that could be explored include the development of more potent analogs of the compound, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-oxocyclopentanecarboxylate in the presence of a base to yield 1-(3-chloro-4-fluorophenyl)-2-oxocyclopentanecarboxylic acid ethyl ester. The second step involves the conversion of the ester to the corresponding acid chloride, which is then reacted with 1-(2-pyridinyl)ethan-1-amine in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinases, glycogen synthase kinase 3β, and Aurora kinases. These enzymes play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis. Therefore, the inhibition of these enzymes by this compound could have significant therapeutic implications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c1-11(15-4-2-3-8-20-15)21-16-7-9-22(17(16)23)12-5-6-14(19)13(18)10-12/h2-6,8,10-11,16,21H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRSCLNRESJXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641732.png)

![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)

![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)

![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)